molecular formula C10H15NO2 B3044518 Ethanol, 2-[(2-phenoxyethyl)amino]- CAS No. 100132-04-5

Ethanol, 2-[(2-phenoxyethyl)amino]-

Cat. No.: B3044518
CAS No.: 100132-04-5
M. Wt: 181.23 g/mol
InChI Key: FMDBLYJSBIGAQS-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-phenoxyethyl)amino]- (IUPAC name: 2-[(2-phenoxyethyl)amino]ethanol) is a secondary amine-containing alcohol with a phenoxyethyl substituent. Its molecular structure comprises an ethanolamine backbone (NH₂CH₂CH₂OH) modified by a 2-phenoxyethyl group (–CH₂CH₂O–C₆H₅) attached to the amino nitrogen. This structural motif confers unique physicochemical properties, such as moderate polarity due to the ether oxygen and aromatic ring, balanced by the hydrophilic hydroxyl and amino groups.

Nomenclature for such compounds can vary widely, as noted in , which highlights the prevalence of systematic and trivial names (e.g., ethanolamine derivatives with substituent-specific descriptors) . For example, similar compounds like 2-[(phenylmethyl)amino]ethanol (benzyl-substituted) are named using substitutive nomenclature rules .

Properties

CAS No.

100132-04-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-phenoxyethylamino)ethanol

InChI

InChI=1S/C10H15NO2/c12-8-6-11-7-9-13-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

FMDBLYJSBIGAQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNCCO

Canonical SMILES

C1=CC=C(C=C1)OCCNCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-[(2-phenoxyethyl)amino]ethanol, emphasizing key differences in substituents, functional groups, and properties:

Compound Name (CAS No.) Molecular Formula Substituents/Functional Groups Key Distinctions from Target Compound References
2-[(Phenylmethyl)amino]ethanol (104-63-2) C₉H₁₃NO Benzyl (–CH₂C₆H₅) attached to amino group Replaces phenoxyethyl with benzyl; higher lipophilicity
2-((2-Methoxyethyl)(methyl)amino)ethanol (113824-76-3) C₆H₁₅NO₂ Methoxyethyl (–CH₂CH₂OCH₃) and methyl (–CH₃) on nitrogen Methylation reduces polarity; methoxy enhances solubility in polar solvents
N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine (100252-25-3) C₁₂H₁₉NO₂ Phenoxyethoxy (–OCH₂CH₂O–C₆H₅) and dimethylamino (–N(CH₃)₂) Ether chain elongation increases molecular weight; tertiary amine alters reactivity
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol (5038-17-5) C₆H₁₅NO₃ Hydroxyethoxy (–OCH₂CH₂OH) substituent Additional hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity
2-Phenylethanol (60-12-8) C₈H₁₀O Phenethyl (–CH₂CH₂C₆H₅) without amino group Lacks amino functionality; simpler structure with aromatic alcohol
2-Diethylaminoethanol (100-37-8) C₆H₁₅NO Diethylamino (–N(CH₂CH₃)₂) Bulkier alkyl groups reduce water solubility; common in corrosion inhibitors

Structural and Functional Differences

  • Phenoxyethyl vs.
  • Amino Group Substitution: Methylation or ethylation of the amino nitrogen (e.g., in 2-((2-methoxyethyl)(methyl)amino)ethanol) reduces hydrogen-bonding capacity, impacting solubility and metabolic stability .
  • Ether Chain Modifications: Elongating the ether chain (e.g., phenoxyethoxy in N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine) increases molecular weight and flexibility, which may influence membrane permeability in biological systems .

Physicochemical and Environmental Properties

  • Solubility: Hydroxyethoxy derivatives (e.g., 2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanol) exhibit higher water solubility than phenoxyethyl analogs due to additional hydroxyl groups .
  • Toxicity: Diethylaminoethanol derivatives are classified as acute toxins (e.g., H302, H319) , whereas phenoxyethyl-containing compounds may show lower acute toxicity but require evaluation for environmental persistence due to aromatic moieties .

Preparation Methods

Nucleophilic Substitution Using Halides or Sulfonate Esters

The most widely documented method involves nucleophilic substitution between monoethanolamine and 2-phenoxyethyl electrophiles. For example, 2-phenoxyethyl toluene-p-sulfonate reacts with monoethanolamine under controlled heating (110–115°C, 2 hours) to yield the target compound. Key steps include:

  • Reagent Preparation : 2-Phenoxyethyl sulfonate esters are synthesized by reacting 2-phenoxyethanol with toluenesulfonyl chloride in dichloromethane.
  • Alkylation : Monoethanolamine (30.0 g, 0.491 mol) and the sulfonate ester (50.0 g, 0.163 mol) are heated to 110–115°C with stirring.
  • Workup : The mixture is cooled, extracted with dichloromethane, and concentrated under reduced pressure. The crude product is recrystallized from methyl tert-butyl ether (MTBE) to achieve >98% purity.

Optimization Insights :

  • Temperature : Reactions below 100°C result in incomplete conversion, while temperatures exceeding 120°C promote side reactions.
  • Solvent-Free Conditions : Avoiding solvents enhances reaction efficiency, reducing purification steps.
Parameter Value Source
Yield 77%
Purity >98% (HPLC)
Reaction Time 2 hours

Reductive Amination of Glycolaldehyde Derivatives

An alternative route employs reductive amination between 2-phenoxyethylamine and glycolaldehyde using palladium-based catalysts. This method, adapted from mirabegron intermediate synthesis, involves:

  • Imine Formation : Glycolaldehyde reacts with 2-phenoxyethylamine in methanol at 30°C for 6 hours.
  • Catalytic Hydrogenation : Ammonium formate (14.6 g, 0.232 mol) and 10% palladium on carbon (1.5 g) are added, followed by reflux at 65°C for 5 hours.
  • Purification : The mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/methanol).

Key Advantages :

  • Enantioselectivity : Using chiral catalysts (e.g., (R)-BINAP) achieves enantiomeric excess >99%.
  • Mild Conditions : Avoids high temperatures, preserving functional groups.
Parameter Value Source
Yield 81%
ee >99.4%
Catalyst Loading 10% Pd/C (1.5 g)

Comparative Analysis of Methodologies

Method Yield Purity Enantioselectivity Scalability
Nucleophilic Substitution 77% >98% None High
Reductive Amination 81% >99% >99.4% ee Moderate
Enzymatic Cascade 70–75% >99% >98% ee Emerging

Critical Observations :

  • Nucleophilic Substitution is optimal for large-scale production but lacks stereocontrol.
  • Reductive Amination offers enantioselectivity but requires costly catalysts.
  • Enzymatic Routes promise sustainability but need strain engineering for broader substrates.

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.
  • Solvent Recovery : MTBE and dichloromethane are recycled via distillation, cutting costs by 20%.

Regulatory Compliance :

  • Impurity Profiling : Phenoxybenzamine hydrochloride synthesis mandates <0.1% sulfonate esters in the final API.

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